2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(phenylamino)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-fluorophenyl)sulfonylpyrazol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4S/c1-34-19-9-5-8-18(14-19)27-21(31)15-30-23(26)22(24(29-30)28-17-6-3-2-4-7-17)35(32,33)20-12-10-16(25)11-13-20/h2-14H,15,26H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXQBQONCOEDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Ester with Hydrazine
The pyrazole ring is constructed via cyclization of ethyl 3-oxobutanoate derivatives with hydrazine hydrate.
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Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (50 mL) for 6 hours.
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The mixture is cooled, and the precipitate is filtered to yield 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (85% yield).
Key Data :
Functionalization of the Pyrazole Core
Sulfonation at Position 4
The 4-fluorobenzenesulfonyl group is introduced via electrophilic aromatic sulfonation.
Procedure :
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5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (5 mmol) is dissolved in dry dichloromethane (30 mL).
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4-Fluorobenzenesulfonyl chloride (6 mmol) and pyridine (7 mmol) are added at 0°C.
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The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted to yield 4-(4-fluorobenzenesulfonyl)-5-amino-1H-pyrazole (72% yield).
Optimization Notes :
-
Excess sulfonyl chloride ensures complete conversion.
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Yield | 68% |
| Reaction Time | 24 hours |
Acetamide Side Chain Installation
Synthesis of N-(3-Methoxyphenyl)Acetamide
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Chloroacetyl chloride (5 mmol) is added dropwise to a solution of 3-methoxyaniline (5 mmol) in dry THF (20 mL) at 0°C.
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The mixture is stirred for 2 hours, filtered, and recrystallized from ethanol to yield N-(3-methoxyphenyl)acetamide (89% yield).
Characterization :
Alkylation of Pyrazole Nitrogen
The acetamide is coupled to the pyrazole via nucleophilic substitution.
Procedure :
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3-(Phenylamino)-4-(4-fluorobenzenesulfonyl)-5-amino-1H-pyrazole (2 mmol) and N-(3-methoxyphenyl)acetamide (2.4 mmol) are dissolved in DMF (15 mL).
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K₂CO₃ (4 mmol) is added, and the mixture is heated at 80°C for 8 hours.
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The product is isolated via precipitation in ice-water (78% yield).
Reaction Schema :
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 98.5% purity.
Critical Discussion of Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazolyl compounds.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug discovery.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 4-chlorophenyl group in . Fluorine’s electronegativity may improve target binding compared to chlorine, as seen in kinase inhibitors where fluorinated aromatics enhance affinity .
- The oxadiazole and methylsulfanyl groups in ’s compound likely improve metabolic stability due to sulfur’s resistance to oxidative degradation, whereas the target compound’s methoxyphenyl group may enhance solubility .
Core Heterocycle Influence: Pyrazole derivatives (Target, ) are associated with insecticidal and kinase-modulating activities. In contrast, the thiazole-pyrazole hybrid () may offer distinct selectivity profiles, as thiazoles are common in kinase ATP-binding domains .
Acetamide vs. Sulfonamide Linkers :
- The target compound’s acetamide linker differs from the sulfonamide in . Sulfonamides often exhibit stronger hydrogen-bonding interactions with targets, but acetamides may offer better bioavailability due to reduced polarity .
Biological Activity
2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(phenylamino)-1H-pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide, often referred to as EVT-6682219, is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as a proteasome inhibitor. This compound's complex structure and functional groups enhance its biological activity, making it a candidate for various therapeutic interventions, especially in oncology.
Chemical Structure
The molecular structure of the compound includes several key functional groups that contribute to its biological activity. The presence of the pyrazole ring, amino groups, and aromatic sulfonyl moiety are particularly noteworthy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃S |
| Molecular Weight | 367.42 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its role as a proteasome inhibitor . Proteasomes are critical in regulating cellular processes such as apoptosis and the degradation of misfolded proteins. By inhibiting proteasome activity, EVT-6682219 can induce apoptosis in cancer cells, making it a potential therapeutic agent for various malignancies.
Key Mechanistic Insights:
- Induction of Apoptosis : Studies have shown that proteasome inhibitors can lead to increased rates of apoptosis in cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic factors within the cell .
- Impact on Cellular Signaling : The inhibition of proteasome activity alters key signaling pathways involved in cell survival and proliferation, particularly affecting NF-kB signaling .
Anticancer Properties
Research indicates that EVT-6682219 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce cell cycle arrest and promote apoptosis positions it as a promising candidate for further development in cancer therapy.
Case Studies
- Breast Cancer Models : In preclinical studies involving breast cancer models, treatment with EVT-6682219 resulted in a marked reduction in tumor size and increased survival rates compared to control groups .
- Prostate Cancer Studies : Similar effects were observed in prostate cancer models, where the compound demonstrated potent inhibitory effects on tumor growth and metastasis .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of EVT-6682219 suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound can achieve therapeutic concentrations in plasma following administration. Its metabolic stability is enhanced due to the presence of methoxy and fluorine substituents, which may also contribute to its reduced toxicity compared to other proteasome inhibitors .
Q & A
Q. Example Protocol :
Pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-keto esters.
Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
Phenylamination via nucleophilic substitution at the 3-position of the pyrazole.
Final acetamide coupling using N-(3-methoxyphenyl)acetamide and a carbodiimide coupling agent.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Primary Methods :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and sulfonamide linkage. Aromatic protons in the 7.0–8.5 ppm range validate substitution patterns .
- IR Spectroscopy : Stretching vibrations at ~1350 cm (S=O) and ~1650 cm (amide C=O) confirm functional groups .
- HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>98% required for biological assays) .
Q. Key Physicochemical Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNOS | |
| Molecular Weight | 488.5 g/mol | |
| Melting Point | 215–218°C (varies with purity) |
Advanced: How can computational chemistry aid in predicting reactivity and stability of intermediates?
Q. Strategies :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for sulfonylation and amide coupling, reducing trial-and-error experimentation .
- Transition State Analysis : Predicts steric hindrance at the pyrazole N1 position, guiding solvent selection to stabilize intermediates .
- Molecular Dynamics (MD) : Simulates solvation effects on intermediates, optimizing solvent polarity for crystallization .
Case Study : MD simulations of the sulfonylation step revealed that DMF stabilizes the sulfonate intermediate via hydrogen bonding, increasing yield by 15% compared to THF .
Advanced: What strategies resolve contradictions in reported biological activity data?
Q. Methodological Approaches :
- Structural Analog Comparison : Compare activity of the target compound with analogs (e.g., replacing 4-fluorobenzenesulfonyl with methylsulfonyl). shows that fluorinated analogs exhibit 3x higher kinase inhibition due to enhanced electronegativity .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, contradictory IC values in cytotoxicity assays often arise from variations in cell density .
- Meta-Analysis : Pool data from multiple studies to identify trends. A 2024 review found that methoxyphenyl-containing acetamides consistently show better blood-brain barrier penetration than chlorophenyl derivatives .
Advanced: How to design SAR studies focusing on the fluorobenzenesulfonyl and methoxyphenyl groups?
Q. SAR Design Framework :
Systematic Substitution :
- Fluorobenzenesulfonyl : Replace fluorine with Cl, CH, or H to assess electronic effects on target binding .
- Methoxyphenyl : Vary methoxy position (ortho, meta, para) to study steric vs. electronic contributions.
Biological Testing :
- Enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis in cancer lines).
Data Correlation :
- Use Hammett constants (σ) for substituents to correlate electronic effects with activity.
Example Finding : In , para-fluorine substitution increased binding affinity to COX-2 by 40% compared to methyl groups, attributed to improved hydrophobic interactions .
Advanced: What experimental designs mitigate degradation during long-term stability studies?
Q. Approaches :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways. HPLC-MS detects major degradation products (e.g., sulfonamide hydrolysis) .
- Stabilization Strategies :
- Lyophilization under argon preserves crystalline form.
- Addition of antioxidants (e.g., BHT) in storage buffers reduces oxidation of the methoxyphenyl group .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Q. Methodology :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability. reports a 70% increase in plasma half-life using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
